molecular formula C10H8F2N2O2S B2988039 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 676579-53-6

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2988039
CAS No.: 676579-53-6
M. Wt: 258.24
InChI Key: YDDFBKIBGPQZAH-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its thieno[2,3-b]pyridine core structure, which includes a trifluoromethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions, such as high temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common practices.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted thieno[2,3-b]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the difluoromethyl group.

  • 6-(Difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group.

Uniqueness: The presence of both the difluoromethyl group and the amino group in 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid makes it distinct from its analogs, potentially leading to unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-3-2-4(8(11)12)14-9-5(3)6(13)7(17-9)10(15)16/h2,8H,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDFBKIBGPQZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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